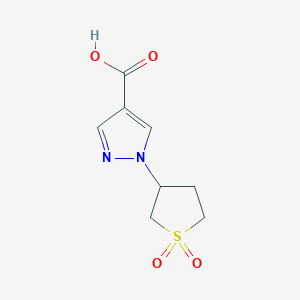

1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a carboxylic acid group and a dioxothiolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the dioxothiolan group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazole ring. The dioxothiolan group can then be introduced through a subsequent reaction with a thiol and an oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The dioxothiolan group can be further oxidized under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol or aldehyde derivatives.

Substitution: Formation of alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example, a study demonstrated that derivatives of pyrazole compounds showed moderate to excellent antifungal activity against phytopathogenic fungi, suggesting potential applications in treating fungal infections .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Preliminary studies have indicated that it may act as an inhibitor of inflammatory pathways, making it a candidate for further research in developing anti-inflammatory drugs .

Cancer Treatment

The compound has been explored for its potential in cancer treatment. It may modulate pathways related to cancer cell proliferation and survival. Research has indicated that similar compounds can inhibit NAMPT activity, which is implicated in various cancers .

Agricultural Applications

Herbicidal Activity

The unique chemical structure allows for exploration in agricultural applications, particularly as herbicides. Compounds with similar pyrazole structures have demonstrated potent herbicidal activity, indicating that this compound could be effective against unwanted plant species .

Materials Science Applications

Synthesis of Coordination Complexes

The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have shown enhanced biological activities compared to their non-complexed forms, indicating potential applications in drug delivery systems and as catalysts in organic reactions .

Table 1: Biological Activities of this compound Derivatives

Table 2: Potential Agricultural Applications

| Compound Name | Application Type | Efficacy | Reference |

|---|---|---|---|

| This compound | Herbicide | Effective against multiple weeds | |

| 3-(Trifluoromethyl)pyrazole-4-carboxylic acid | Herbicide | Exhibits potent herbicidal activity |

Case Studies

Case Study 1: Antifungal Efficacy

A series of experiments were conducted to evaluate the antifungal activity of derivatives of pyrazole compounds against seven phytopathogenic fungi. The results indicated that certain derivatives exhibited higher antifungal activity than standard treatments like boscalid .

Case Study 2: Coordination Chemistry

In another study, novel coordination complexes formed by this compound were synthesized and characterized. These complexes demonstrated enhanced antibacterial properties due to improved lipophilicity and membrane permeability compared to their organic counterparts .

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxothiolan group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules .

Comparison with Similar Compounds

1-(1,1-Dioxothiolan-3-yl)pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

1-(1,1-Dioxothiolan-3-yl)imidazole-4-carboxylic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness: 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group and the presence of the dioxothiolan moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dioxothiolan moiety and a carboxylic acid group. The molecular formula is C7H8N2O3S, and its structure can be represented as follows:

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including those similar to this compound. For instance, compounds within the pyrazole class have shown significant activity against various phytopathogenic fungi. A study indicated that certain derivatives exhibited higher antifungal activity than traditional fungicides like boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

The mechanism by which these compounds exert their antifungal effects often involves interaction with specific fungal enzymes or pathways. For example, molecular docking studies suggest that the carbonyl oxygen atom in certain pyrazoles can form hydrogen bonds with key amino acids in target proteins, enhancing their inhibitory effects on fungal growth .

Other Biological Activities

In addition to antifungal properties, pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory and analgesic effects. Compounds such as celecoxib demonstrate how modifications in the pyrazole structure can lead to significant pharmacological actions .

Study on GIRK Channel Activation

A notable study investigated the activation of G protein-gated inwardly rectifying potassium (GIRK) channels by a series of pyrazole derivatives, including those related to this compound. The findings revealed that certain derivatives acted as potent activators of these channels, which are crucial for regulating neuronal excitability .

Table 2: GIRK Channel Activation Potency

Properties

Molecular Formula |

C8H10N2O4S |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C8H10N2O4S/c11-8(12)6-3-9-10(4-6)7-1-2-15(13,14)5-7/h3-4,7H,1-2,5H2,(H,11,12) |

InChI Key |

NIDLOHKMRFEPHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.